1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
1-[3-(Benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is an organic compound that features a complex structure with a benzyloxy group attached to a phenyl ring, which is further connected to a methanamine group substituted with a tetrahydrofuran-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is the reductive amination of 3-(benzyloxy)benzaldehyde with tetrahydrofuran-2-ylmethylamine. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of a nitro group results in an amine.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the tetrahydrofuran-2-ylmethyl moiety can enhance solubility and bioavailability. The compound may act on various pathways, including those involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness: 1-[3-(Benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-[(3-phenylmethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-6-16(7-3-1)15-22-18-9-4-8-17(12-18)13-20-14-19-10-5-11-21-19/h1-4,6-9,12,19-20H,5,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMRPKRUAPWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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